N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide
Description
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonohydrazide moiety
Properties
IUPAC Name |
1-benzyl-N'-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-6-8-18(9-7-17)27(25,26)22-21-19(24)16-10-12-23(13-11-16)14-15-4-2-1-3-5-15/h1-9,16,22H,10-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXQEHZRQQXVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Piperidinecarboxylic Acid
4-Piperidinecarboxylic acid undergoes esterification in methanol with thionyl chloride (SOCl₂) as a catalyst:
$$
\text{C}5\text{H}9\text{NO}2 + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Methyl 4-piperidinecarboxylate hydrochloride}
$$
Conditions :
N-Benzylation of Methyl 4-Piperidinecarboxylate
The ester undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃):
$$
\text{Methyl 4-piperidinecarboxylate} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 1-benzyl-4-piperidinecarboxylate}
$$
Optimization :
Hydrolysis to 1-Benzyl-4-Piperidinecarboxylic Acid
Saponification with aqueous NaOH converts the ester to the carboxylic acid:
$$
\text{Methyl 1-benzyl-4-piperidinecarboxylate} \xrightarrow{\text{NaOH}} \text{1-Benzyl-4-piperidinecarboxylic acid}
$$
Workup :
Formation of the Acyl Chloride
The carboxylic acid is treated with excess thionyl chloride to generate the reactive acyl chloride:
$$
\text{1-Benzyl-4-piperidinecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{1-Benzyl-4-piperidinecarbonyl chloride}
$$
Conditions :
- Reflux at 70°C for 3 hours
- Excess SOCl₂ removed under vacuum.
Synthesis of 4-Chlorobenzenesulfonohydrazide
Sulfonation of Hydrazine Hydrate
4-Chlorobenzenesulfonyl chloride reacts with hydrazine hydrate in dichloromethane (DCM):
$$
\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{4-ClC}6\text{H}4\text{SO}2\text{NHNH}2
$$
Procedure :
- Equimolar reactants stirred at 0–5°C for 2 hours.
- Precipitation with ice-water yields the sulfonohydrazide.
- Yield: 80–85% (off-white crystals).
Coupling of Intermediates
Route A: Acyl Chloride–Hydrazide Coupling
The acyl chloride reacts with 4-chlorobenzenesulfonohydrazide in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:
$$
\text{1-Benzyl-4-piperidinecarbonyl chloride} + \text{4-ClC}6\text{H}4\text{SO}2\text{NHNH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimization :
Route B: Direct Sulfonation of Piperidinecarbohydrazide
Alternative pathway :
- Convert 1-benzyl-4-piperidinecarboxylic acid to carbohydrazide via hydrazine hydrate.
- Sulfonate the carbohydrazide with 4-chlorobenzenesulfonyl chloride.
Limitations :
- Lower yields (50–55%) due to competing side reactions.
- Requires stringent pH control to avoid over-sulfonation.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 85–90 | 98.5 |
| N-Benzylation | 75–80 | 97.0 |
| Hydrolysis | 90–95 | 99.2 |
| Acyl Chloride Formation | 95–98 | 98.8 |
| Final Coupling (Route A) | 65–70 | 96.5 |
Industrial-Scale Considerations
Solvent Recovery Systems
- THF and DCM are recycled via fractional distillation to reduce costs.
- Aqueous waste neutralized with Ca(OH)₂ to precipitate sulfonate salts.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and sulfonohydrazide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The piperidine ring and benzyl group play crucial roles in binding to these targets, while the sulfonohydrazide moiety may be involved in the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonohydrazides, such as:
- N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
- N-(piperidine-4-yl)benzamide derivatives
Uniqueness
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide, also known by its CAS number 478064-38-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O3S, with a molecular weight of 407.92 g/mol. The structure includes a piperidine ring, a benzyl group, and a sulfonohydrazide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O3S |
| Molecular Weight | 407.92 g/mol |
| Purity | >90% |
| CAS Number | 478064-38-9 |
Research indicates that compounds similar to this compound exhibit significant activity as antagonists of chemokine receptors, particularly CCR3. These receptors are involved in various inflammatory processes and diseases such as asthma and allergic reactions. The compound's structural features suggest it may effectively inhibit these receptors, thereby modulating immune responses .
Efficacy Studies
A study examining a series of benzylpiperidine derivatives demonstrated that modifications to the piperidine structure could enhance binding affinity to chemokine receptors. For instance, introducing N-(ureidoalkyl) substituents increased binding potency from micromolar to low nanomolar ranges . This suggests that this compound could be optimized for improved therapeutic effects.
Case Studies
- Antagonistic Effects on CCR3 : A study published in The Journal of Medicinal Chemistry reported that compounds with similar structures inhibited eotaxin-induced calcium mobilization in human eosinophils, indicating potential utility in treating asthma and allergic conditions .
- Inflammatory Disease Models : In vivo studies using animal models of inflammation have shown that related compounds reduce symptoms associated with inflammatory diseases by antagonizing CCR3 and other chemokine receptors. This highlights the therapeutic potential of this compound in clinical applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known compounds exhibiting similar activities.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for piperidine (δ 1.5–3.5 ppm), sulfonyl aryl protons (δ 7.4–7.9 ppm), and carbonyl carbons (~168 ppm).
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C₂₀H₂₂ClN₃O₄S requires 53.86% C, 4.97% H) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretches ~1350 cm⁻¹) and hydrazide (N–H bend ~1600 cm⁻¹) functionalities.
How can stereochemical and impurity profiles be resolved in this compound?
Q. Advanced
- Stereochemistry : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) or NOESY NMR to confirm spatial arrangement.
- Impurity Profiling : Employ LC/MS (ESI-MS) to detect trace intermediates (e.g., unreacted sulfonyl chloride) and quantify using calibration curves .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and torsional strain in the piperidine ring .
What strategies are effective for designing bioactive analogs of this compound?
Q. Advanced
- Structural Modifications :
- Piperidine Substitution : Introduce alkyl or aryl groups at the 1-position to alter lipophilicity (e.g., benzyl vs. methyl).
- Sulfonamide Variations : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to modulate electronic effects.
- Activity Screening : Test analogs against carbonic anhydrase isoforms (e.g., hCA II/IX) using fluorescence-based assays. Compounds with IC₅₀ < 100 nM show therapeutic potential .
How do reaction conditions impact the stability of intermediates during synthesis?
Q. Advanced
- pH Sensitivity : Maintain pH 9–10 during sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate.
- Temperature Control : Avoid exceeding 40°C to prevent decomposition of the hydrazide moiety.
- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) for coupling steps to stabilize charged intermediates .
What computational methods predict the reactivity of this compound in biological systems?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). Prioritize analogs with ΔG < −8 kcal/mol.
- MD Simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns trajectories.
- QSAR Models : Corrogate Hammett constants (σ) of substituents with IC₅₀ values to optimize electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
